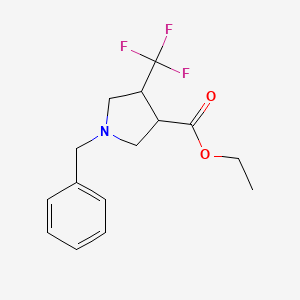

Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylate

Wirkmechanismus

. Despite extensive searches, specific information about the mechanism of action, biochemical pathways, pharmacokinetics, and effects of this compound is not readily available in the literature. This article aims to provide a comprehensive review of the potential mechanisms of action based on the structural features of the compound and general principles of biochemistry and pharmacology.

Pharmacokinetics

The trifluoromethyl group might slow down its metabolism, potentially leading to a longer half-life .

Biologische Aktivität

Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available data on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H18F3NO2

- Molecular Weight: 301.3 g/mol

- CAS Number: 1821740-14-0

While specific mechanisms of action for this compound remain under investigation, it is hypothesized that the trifluoromethyl group may influence its metabolic stability and pharmacokinetics. Compounds containing trifluoromethyl groups often exhibit altered interactions with biological targets, potentially enhancing their efficacy or selectivity in inhibiting certain enzymes or receptors .

Antimicrobial Properties

Recent studies have highlighted the effectiveness of pyrrolidine derivatives in exhibiting antimicrobial activity. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. A comparative study showed that pyrrole benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that similar structures could possess comparable antimicrobial properties .

Central Nervous System Effects

Research indicates that pyrrolidine derivatives may have implications in treating central nervous system disorders. Some studies suggest that compounds like this compound could serve as precursors for developing medications targeting neurological conditions due to their structural similarities to known psychoactive substances .

Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including those with trifluoromethyl substitutions, demonstrated enhanced antibacterial activity compared to their non-fluorinated counterparts. The results indicated that the presence of the trifluoromethyl group significantly increased the compounds' potency against resistant bacterial strains .

Study 2: Pharmacological Potential

In a pharmacokinetic analysis, it was found that the trifluoromethyl group could slow down metabolism, potentially leading to a longer half-life for drugs based on this structure. This property is advantageous for developing medications requiring sustained release and prolonged action in therapeutic applications .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that compounds similar to ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate may interact with neurotransmitter receptors, particularly muscarinic receptors, which are crucial for cognitive functions. The trifluoromethyl group may enhance metabolic stability, potentially leading to prolonged therapeutic effects in neurological disorders such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, including resistant strains of Staphylococcus aureus. The presence of the trifluoromethyl group contributes to increased antibacterial potency compared to non-fluorinated analogs .

Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrrolidine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against resistant bacterial strains ranging from 3.12 to 12.5 μg/mL. This indicates its potential as an effective antimicrobial agent in clinical settings .

Study 2: Pharmacokinetic Analysis

A pharmacokinetic study revealed that the trifluoromethyl substitution could slow down the metabolism of drugs based on this structure, leading to a longer half-life and sustained therapeutic effects. This characteristic is particularly advantageous for developing medications requiring prolonged action .

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIVVBIUXVKZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593355 | |

| Record name | Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913744-78-2 | |

| Record name | Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.